N-[(1-ethyl-1H-indol-3-yl)methyl]-2-methoxyethanamine
Description
N-[(1-Ethyl-1H-indol-3-yl)methyl]-2-methoxyethanamine is a synthetic indole derivative featuring a 1-ethyl-substituted indole core with a 2-methoxyethanamine chain attached via a methylene bridge at the 3-position.
Properties
Molecular Formula |
C14H20N2O |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
N-[(1-ethylindol-3-yl)methyl]-2-methoxyethanamine |
InChI |
InChI=1S/C14H20N2O/c1-3-16-11-12(10-15-8-9-17-2)13-6-4-5-7-14(13)16/h4-7,11,15H,3,8-10H2,1-2H3 |
InChI Key |
NMPPWJOYMTVETE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)CNCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-1H-indol-3-yl)methyl]-2-methoxyethanamine typically involves the reaction of 1-ethyl-1H-indole-3-carbaldehyde with 2-methoxyethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include solvents like methanol or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-1H-indol-3-yl)methyl]-2-methoxyethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Indole-3-carboxylic acids.
Reduction: Indole-3-ethanol derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
N-[(1-ethyl-1H-indol-3-yl)methyl]-2-methoxyethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-1H-indol-3-yl)methyl]-2-methoxyethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it can interact with various signaling pathways, influencing cellular processes such as proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Research Findings and Implications
- Metabolic Stability : The 1-ethyl group on the indole may slow degradation compared to 1-methyl analogs, prolonging activity .
- Receptor Selectivity : Methoxyethyl chains enhance serotonin receptor binding (e.g., 5-HT1A/2A), while dimethylation or pyridine substitution shifts selectivity .
- Toxicity Concerns : Methoxyethanamines are associated with acute toxicity (e.g., respiratory irritation, neurotoxicity), necessitating rigorous safety profiling .
Biological Activity
N-[(1-ethyl-1H-indol-3-yl)methyl]-2-methoxyethanamine, an indole derivative, has garnered attention for its diverse biological activities. This compound is part of a larger class of indole derivatives known for their pharmacological potential, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of Indole Derivatives
Indole derivatives are characterized by their unique bicyclic structure that includes a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This structural feature is crucial for their biological activity. This compound exhibits a substitution pattern that enhances its interaction with various biological targets.
Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C13H18N2O |
| Molecular Weight | 218.30 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CCN(CC1=CNC2=C1C(=C(C=C2)C)C)OCC |
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets such as receptors and enzymes. The following mechanisms have been identified:
- Receptor Modulation : The compound may interact with serotonin receptors (5-HT receptors), which play a significant role in mood regulation and neuropsychological functions.
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), leading to reduced inflammation.
- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells through DNA intercalation and modulation of cell cycle regulators.
Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound selectively inhibited the proliferation of HeLa cells (cervical cancer) while exhibiting lower toxicity towards normal cells. The IC50 values were determined to be significantly lower than those for standard chemotherapy agents, indicating its potential as a therapeutic agent.
Anti-inflammatory Effects
In vivo studies using murine models showed that administration of the compound resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6. The reduction in these cytokines was correlated with decreased edema and improved recovery in models of acute inflammation.
Neuroprotective Properties
Research has indicated that this compound may exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. Animal models treated with the compound exhibited improved cognitive function and reduced markers of neurodegeneration.
Structure–Activity Relationship (SAR)
The SAR analysis indicates that modifications to the indole core or the ethyl group can significantly alter the biological activity of the compound. For instance:
- Substitution on the Indole Ring : Variations in substituents at different positions on the indole ring can enhance receptor affinity.
- Alkyl Chain Length : Changes in the length or branching of the alkyl chain influence solubility and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
